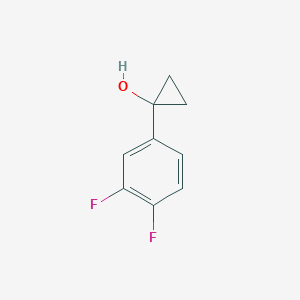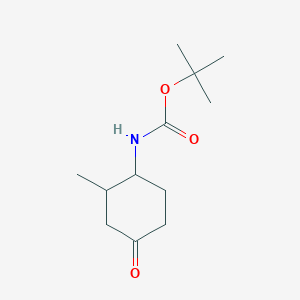
tert-butylN-(2-methyl-4-oxocyclohexyl)carbamate,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate, a mixture of diastereomers, is a chemical compound that has garnered attention in various fields of research. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate group, and a cyclohexyl ring with a methyl and oxo substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the formation of a carbamate linkage through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl N-hydroxycarbamate
Uniqueness
Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate is unique due to the presence of both a methyl and oxo group on the cyclohexyl ring. This structural feature distinguishes it from other carbamate compounds and influences its reactivity and applications.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h8,10H,5-7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
UFJMFLYQAYQMHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CCC1NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


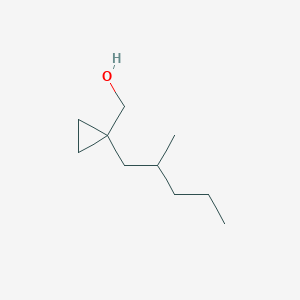



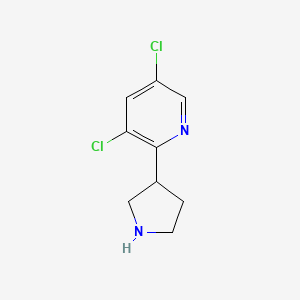
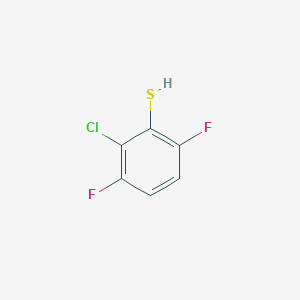
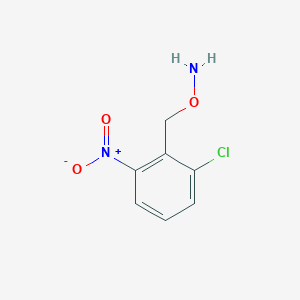
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)

![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)

